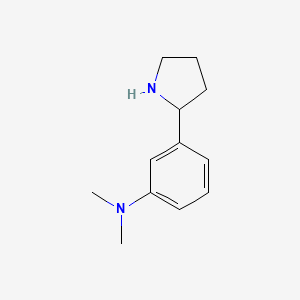
ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzoate ester group and a pyrazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Amidation Reaction: The pyrazole derivative is then reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common practices.
化学反応の分析
Types of Reactions
Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(3-hydroxy-1-methyl-1H-pyrazole-4-amido)benzoate.
Reduction: Formation of 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoic acid.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
類似化合物との比較
Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate can be compared with other pyrazole derivatives such as:
Ethyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxylate): Similar structure but with a carboxylate group instead of an amide.
4-(3-Methoxy-1-methyl-1H-pyrazole-4-amido)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide: Lacks the benzoate ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-4-22-15(20)10-5-7-11(8-6-10)16-13(19)12-9-18(2)17-14(12)21-3/h5-9H,4H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKPXHVPQULXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2922483.png)
![Ethyl 1-(4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2922484.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2922485.png)
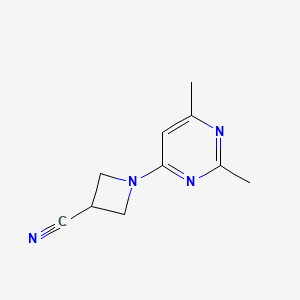

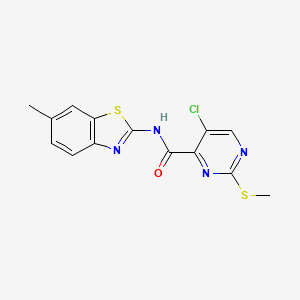
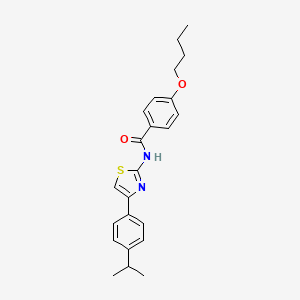
![6-cyano-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2922493.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2922494.png)
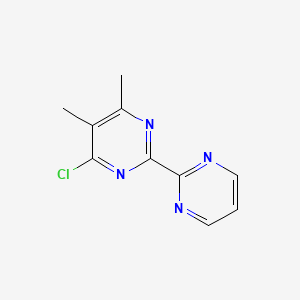
![3-(2-chlorophenyl)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B2922498.png)
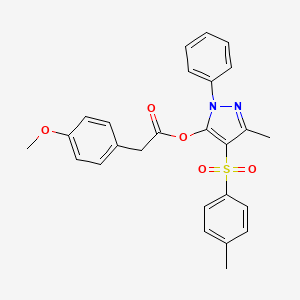
![methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate](/img/structure/B2922505.png)
